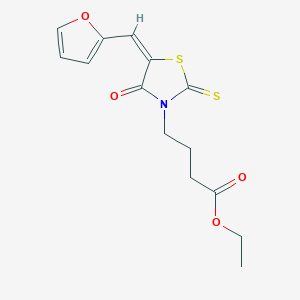
(E)-ethyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a useful research compound. Its molecular formula is C14H15NO4S2 and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound, also known as ethyl 4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate, is a thiazolidine-2,4-dione derivative . Thiazolidine-2,4-diones are known to target both VEGFR-2 and EGFR tyrosine kinases . These kinases play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets (VEGFR-2 and EGFR tyrosine kinases) in an ATP-competitive manner . This means it competes with ATP for binding to the kinase active site, thereby inhibiting the kinase’s activity . The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and potentially inducing cell death .
Biochemical Pathways
The compound affects the VEGF and EGF signaling pathways due to its interaction with VEGFR-2 and EGFR . These pathways are involved in various cellular processes, including cell growth, survival, and migration . By inhibiting these pathways, the compound can potentially halt tumor growth and metastasis .
Pharmacokinetics
Thiazolidine-2,4-diones are generally known for their good absorption and distribution profiles . The compound’s ADME properties and their impact on bioavailability would need to be further investigated in preclinical and clinical studies.
Result of Action
The compound’s action results in the inhibition of VEGFR-2 and EGFR tyrosine kinases, leading to a disruption in the VEGF and EGF signaling pathways . This disruption can lead to a decrease in cell proliferation and potentially induce cell death . Therefore, the compound could have potential anticancer effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as other drugs or food, can potentially affect the compound’s metabolism and excretion
Propriétés
IUPAC Name |
ethyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-2-18-12(16)6-3-7-15-13(17)11(21-14(15)20)9-10-5-4-8-19-10/h4-5,8-9H,2-3,6-7H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDUDHCTSHWRMI-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
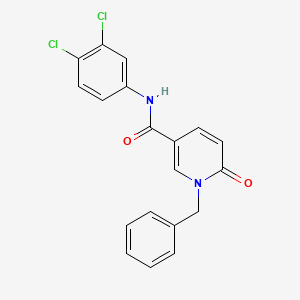
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2782882.png)
![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)
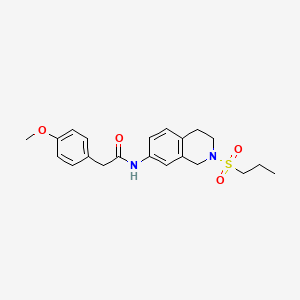
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)
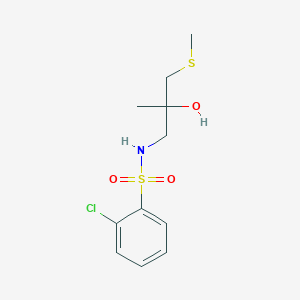
![N-[(3,4-dimethoxyphenyl)methyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2782889.png)
![1-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2782890.png)
![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)
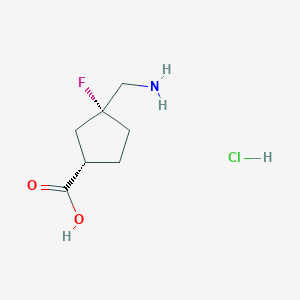
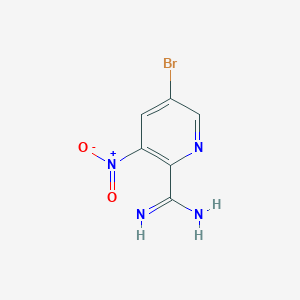
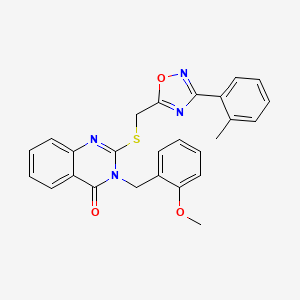
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2782899.png)

